![molecular formula C10H14N6OS2 B5777040 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide CAS No. 5986-13-0](/img/structure/B5777040.png)
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as TTA-A2, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA-A2 is a synthetic compound that was first synthesized in 2008 by a group of researchers at the University of Texas at Austin. Since then, TTA-A2 has been extensively studied for its mechanism of action and its potential use in various scientific applications.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the activation of the Nrf2 pathway. The Nrf2 pathway is a cellular pathway that regulates the expression of antioxidant and detoxification genes. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide activates the Nrf2 pathway by inhibiting the activity of the protein Keap1, which normally inhibits the activation of the Nrf2 pathway. Activation of the Nrf2 pathway leads to the upregulation of various antioxidant and detoxification genes, which can protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can protect cells from oxidative stress and inflammation. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-cancer effects and can induce apoptosis in cancer cells. In vivo studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide can protect against neurodegenerative diseases and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its potential use as a neuroprotective agent. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-inflammatory effects, which can be beneficial in various disease models. One of the limitations of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its solubility in water. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is only soluble in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One potential direction is the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide as a therapeutic agent for neurodegenerative diseases. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, and further studies are needed to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in animal models. Another potential direction is the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide as an anti-cancer agent. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as an anti-cancer agent.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves a multi-step process that includes the reaction of various chemical reagents. The first step involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with 2-bromoacetic acid to form the intermediate compound, 5-tert-butyl-1,3,4-thiadiazol-2-yl)acetic acid. This intermediate compound is then reacted with sodium azide to form the azide derivative. The final step involves the reaction of the azide derivative with 4H-1,2,4-triazole-3-thiol to form N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is in the field of neuroscience. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have anti-inflammatory effects and can reduce inflammation in the brain.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6OS2/c1-10(2,3)7-14-16-9(19-7)13-6(17)4-18-8-11-5-12-15-8/h5H,4H2,1-3H3,(H,11,12,15)(H,13,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYHQSXAZXNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)CSC2=NC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975260 | |
Record name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5986130 | |
CAS RN |
5986-13-0 | |
Record name | N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-[(1H-1,2,4-triazol-3-yl)sulfanyl]ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.